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Compound of Interest

Compound Name: 2-Hydrazino Adenosine

Cat. No.: B043799 Get Quote

In the landscape of A2A adenosine receptor agonists, both 2-Hydrazino Adenosine
derivatives and Regadenoson have emerged as significant compounds with potent vasodilatory

effects, crucial for diagnostic and therapeutic applications. This guide provides a detailed,

objective comparison of their efficacy, supported by available experimental data, to assist

researchers, scientists, and drug development professionals in their endeavors.

Quantitative Data Summary
The following tables summarize the key quantitative data for 2-Hydrazino Adenosine
derivatives and Regadenoson, focusing on their binding affinity for the A2A adenosine receptor

and their functional effects.

Table 1: A2A Adenosine Receptor Binding Affinity

Compound Receptor Species Ki (nM)

2-[N'-[3-(4-

nitrophenyl)allylidene]

hydrazinoadenosine (5g)

Rat 23[1]

Regadenoson Human ~290 - 1730[2][3][4]

Table 2: Selectivity for A2A vs. A1 Adenosine Receptors
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Compound
A1 Receptor Ki
(nM)

A2A Receptor Ki
(nM)

Selectivity Ratio
(A1 Ki / A2A Ki)

2-[N'-(3-

arylallylidene)hydrazin

o]adenosines

Weak interaction Low nanomolar range
High (specific values

not provided)[1]

Regadenoson >16,460[5] 1269[5] ~13[2]

Table 3: Functional Efficacy - Vasodilation and Coronary Blood Flow

Compound
Experimental
Model

Efficacy Metric Result

2-[N'-(2-

furylmethylidene)hydr

azino]adenosine (4b)

Rat aorta (in vitro) Vasorelaxation Potent induction[1]

2-[N'-(3-

phenylallylidene)hydra

zino]adenosine (5a)

Rat aorta (in vitro) Vasorelaxation Potent induction[1]

2-[N'-[3-(2-

furyl)allylidene]hydrazi

no]adenosine (5b)

Rat aorta (in vitro) Vasorelaxation Potent induction[1]

Regadenoson
Conscious dogs (in

vivo)
Coronary Blood Flow

Dose-dependent

increase[6]

Regadenoson Humans (in vivo)
Peak Coronary Blood

Flow Velocity

Up to 3.4-fold

increase[7]

Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility

and a clear understanding of the presented data.
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Radioligand Binding Assay for 2-Hydrazino Adenosine
Derivatives
This protocol was utilized to determine the binding affinity of 2-[N'-(3-

arylallylidene)hydrazino]adenosines for A1 and A2A adenosine receptors in rat tissues.[1]

Tissues: Rat cerebral cortex (for A1 receptors) and striatum (for A2A receptors) were

homogenized in 50 mM Tris-HCl buffer.

Radioligand: [3H]CHA for A1 receptors and [3H]CGS 21680 for A2A receptors.

Procedure:

Membrane suspensions were incubated with the respective radioligand and varying

concentrations of the test compounds.

Non-specific binding was determined in the presence of a high concentration of a non-

labeled agonist (CHA or CGS 21680).

After incubation, the mixture was filtered, and the radioactivity bound to the filters was

measured by liquid scintillation spectrometry.

IC50 values were determined from competition curves and converted to Ki values using

the Cheng-Prusoff equation.

In Vitro Vasodilation Assay for 2-Hydrazino Adenosine
Derivatives
This assay assessed the functional effect of 2-[N'-(3-arylallylidene)hydrazino]adenosines on rat

aortic rings.[1]

Preparation: Thoracic aortas from male Sprague-Dawley rats were excised and cut into

rings.

Apparatus: Aortic rings were mounted in organ baths containing Krebs-Henseleit solution,

maintained at 37°C, and gassed with 95% O2 and 5% CO2.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b043799?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7658444/
https://www.benchchem.com/product/b043799?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7658444/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Aortic rings were pre-contracted with phenylephrine.

Cumulative concentration-response curves were generated by adding increasing

concentrations of the test compounds.

The relaxation response was measured as a percentage of the pre-contraction.

cAMP Accumulation Assay for Regadenoson
This assay is a standard method to determine the functional activity of A2A receptor agonists

by measuring the downstream second messenger, cyclic AMP.

Cell Line: PC12 cells, which endogenously express the A2A adenosine receptor.[2]

Procedure:

Cells are plated in multi-well plates and incubated.

Cells are then treated with varying concentrations of Regadenoson in the presence of a

phosphodiesterase inhibitor (to prevent cAMP degradation).

Following incubation, cells are lysed, and the intracellular cAMP levels are measured

using a competitive immunoassay kit (e.g., HTRF, ELISA).

The amount of cAMP produced is proportional to the activation of the A2A receptor.

Regadenoson Clinical Trial Protocol (ADVANCE MPI)
The ADenoscan Versus regAdenosoN Comparative Evaluation for Myocardial Perfusion

Imaging (ADVANCE MPI) trials were pivotal phase 3 studies to assess the efficacy and safety

of Regadenoson.[8][9]

Study Design: Multicenter, double-blind, randomized, non-inferiority trials.

Participants: Patients with known or suspected coronary artery disease requiring

pharmacologic stress myocardial perfusion imaging (MPI).
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Protocol:

All patients underwent a baseline MPI scan using adenosine.

Patients were then randomized (2:1 ratio) to receive either a second MPI scan with

Regadenoson or another scan with adenosine.

Regadenoson was administered as a single 400 µg intravenous bolus.

The primary endpoint was the agreement rate in detecting reversible perfusion defects

between the initial adenosine scan and the subsequent randomized scan.

Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling

pathways and experimental workflows described.
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Caption: A2A Adenosine Receptor Signaling Cascade.
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Radioligand Binding Assay Workflow
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Caption: Radioligand Binding Assay Workflow.
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ADVANCE MPI Clinical Trial Workflow
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Caption: ADVANCE MPI Clinical Trial Design.

Discussion
The available data indicates that both 2-Hydrazino Adenosine derivatives and Regadenoson

are potent agonists of the A2A adenosine receptor, leading to vasodilation.

2-Hydrazino Adenosine derivatives, based on preclinical data in rats, exhibit high binding

affinity in the low nanomolar range for the A2A receptor and demonstrate potent vasorelaxant

effects in isolated aortic rings.[1] These compounds show promise as highly selective A2A

agonists.
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Regadenoson, on the other hand, has been extensively studied in humans and is an approved

pharmacological stress agent.[10] While its binding affinity for the human A2A receptor is lower

than that reported for the 2-Hydrazino Adenosine derivatives in rats, it demonstrates

functional selectivity and potent coronary vasodilatory effects in vivo.[2][6][7] The ADVANCE

clinical trials have established its non-inferiority to adenosine in myocardial perfusion imaging,

with a comparable safety profile.[8][9][11][12][13]

A direct comparison of efficacy is challenging due to the different stages of development and

the species differences in the available data. The 2-Hydrazino Adenosine derivatives show

high potency in preclinical models, suggesting their potential as drug candidates.

Regadenoson's established clinical efficacy and safety profile make it a valuable tool in

cardiovascular diagnostics. Further preclinical and clinical studies on specific 2-Hydrazino
Adenosine derivatives would be necessary to directly compare their efficacy and safety with

Regadenoson in a clinical setting. derivatives would be necessary to directly compare their

efficacy and safety with Regadenoson in a clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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